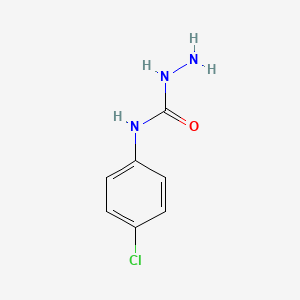

3-Amino-1-(4-chlorophenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFKGEPYTJGZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374059 | |

| Record name | 3-amino-1-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69194-89-4 | |

| Record name | 3-amino-1-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(4-chlorophenyl)urea

Executive Summary and Introduction

3-Amino-1-(4-chlorophenyl)urea, also known by its IUPAC name N-(4-chlorophenyl)hydrazinecarboxamide, is a semicarbazide derivative of significant interest in the fields of medicinal chemistry and drug discovery. The urea functionality is a cornerstone in drug design, prized for its ability to form stable, bidentate hydrogen bonds with biological targets, thereby acting as a critical pharmacophore.[1] This structural motif is prevalent in a wide array of approved therapeutics, including potent kinase inhibitors where the diarylurea scaffold is a recognized "privileged structure".[2][3]

This technical guide provides a comprehensive overview of this compound, designed for researchers and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying chemical principles, offering field-proven insights into its synthesis, purification, and detailed characterization. Every protocol is presented as a self-validating system, integrating analytical checkpoints to ensure the identity and purity of the final compound.

Synthesis Methodology: A Chemically Intuitive Approach

The synthesis of N-aryl-N'-aminoureas, such as the title compound, is most efficiently achieved through the nucleophilic addition of a hydrazine derivative to an isocyanate. This reaction is typically robust, high-yielding, and proceeds under mild conditions, making it a preferred method in both academic and industrial settings.[4]

Principle of Synthesis: Nucleophilic Addition

The core of the synthesis involves the reaction of 4-chlorophenyl isocyanate with hydrazine hydrate. The isocyanate group (-N=C=O) features an electrophilic carbon atom, which is highly susceptible to attack by nucleophiles. Hydrazine (H₂N-NH₂), with its two lone pairs of electrons on the nitrogen atoms, serves as a potent nucleophile. The terminal amino group of hydrazine attacks the isocyanate carbon, leading to the formation of the stable urea linkage. Using an excess of hydrazine hydrate ensures the reaction proceeds to completion and minimizes the formation of symmetrical diarylurea byproducts.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted semicarbazides.[5]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenyl isocyanate (5.0 g, 32.5 mmol) in 100 mL of anhydrous diethyl ether.

-

Reaction Execution: To the stirring isocyanate solution, add hydrazine hydrate (5.0 mL, ~103 mmol, ~3.2 equivalents) dropwise over a period of 15 minutes at room temperature. The addition is mildly exothermic. A white precipitate will form almost immediately.

-

Reaction Completion & Workup: After the addition is complete, allow the mixture to stir for an additional 15 minutes at room temperature to ensure the reaction goes to completion.

-

Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filtered solid sequentially with two portions of cold diethyl ether (2x20 mL) and two portions of petroleum ether (2x20 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the resulting white solid under vacuum to a constant weight. The product, N-(4-Chlorophenyl)semicarbazide, is typically obtained in high purity and yield (>95%).[5]

Causality and Field-Proven Insights

-

Solvent Choice: Diethyl ether is an excellent choice as it is a relatively non-polar, aprotic solvent that readily dissolves the isocyanate starting material but not the highly polar urea product. This polarity difference causes the product to precipitate as it forms, driving the reaction to completion via Le Châtelier's principle and simplifying purification to a simple filtration.

-

Reagent Stoichiometry: An excess of hydrazine hydrate is used to ensure all of the isocyanate is consumed. Isocyanates are reactive and can be difficult to remove during purification, so ensuring their complete conversion is paramount.

-

Safety Considerations: 4-chlorophenyl isocyanate is toxic and a lachrymator.[6] Hydrazine hydrate is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[7] All manipulations should be carried out under moisture-free conditions until the workup, as isocyanates react with water to form unstable carbamic acids, which can decompose to the corresponding amine and carbon dioxide.

Physicochemical and Spectroscopic Characterization

Thorough characterization is a non-negotiable step to validate the successful synthesis of the target compound and establish its purity. The workflow below outlines the logical progression from a purified solid to a fully characterized and validated molecule.

Characterization Workflow

Caption: Logical workflow for compound validation.

Summary of Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-(4-chlorophenyl)hydrazinecarboxamide | [8] |

| CAS Number | 69194-89-4 | [5][8] |

| Molecular Formula | C₇H₈ClN₃O | [8] |

| Molecular Weight | 185.61 g/mol | [8] |

| Monoisotopic Mass | 185.03558 Da | [9][10] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 282-284 °C | [5] |

Spectroscopic Analysis: The Pillars of Structural Elucidation

The combination of IR, NMR, and Mass Spectrometry provides unambiguous evidence for the structure of the synthesized compound.

3.3.1 Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands.

-

N-H Stretching: Two distinct regions are expected. Sharp to medium bands between 3330-3290 cm⁻¹ corresponding to the asymmetric and symmetric stretches of the terminal -NH₂ group, and a broader band around 3220 cm⁻¹ for the -NH- group within the urea linkage.[5]

-

C=O Stretching (Amide I band): A strong, sharp absorption band located around 1667 cm⁻¹ is the hallmark of the urea carbonyl group.[5]

-

N-H Bending (Amide II band): A band in the region of 1590-1530 cm⁻¹ arises from the N-H bending vibration coupled with C-N stretching.[5]

-

Aromatic C=C Stretching: Medium to weak bands in the 1500-1400 cm⁻¹ region confirm the presence of the phenyl ring.[5]

-

C-Cl Stretching: A strong band in the fingerprint region, typically around 1093 cm⁻¹ , indicates the presence of the chloro-substituent on the aromatic ring.[5]

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: The 4-chlorophenyl group will exhibit a classic AA'BB' system, appearing as two distinct doublets between δ 7.2-7.6 ppm . The protons ortho to the chlorine will be at a different chemical shift than those meta to it.

-

Urea N-H Proton: A broad singlet is expected around δ 8.5-9.0 ppm for the proton attached to the nitrogen adjacent to the phenyl ring.

-

Terminal -NH₂ Protons: A broad singlet integrating to two protons is expected for the terminal amino group, typically appearing around δ 4.5-5.5 ppm .

-

Note: All N-H protons are exchangeable with D₂O. Adding a drop of D₂O to the NMR tube will cause these signals to disappear, confirming their identity.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (C=O): The urea carbonyl carbon is expected to appear as a single peak in the downfield region, typically around δ 155-160 ppm .

-

Aromatic Carbons: Four signals are expected for the 4-chlorophenyl ring: the ipso-carbon attached to the nitrogen, the carbon attached to the chlorine (ipso-Cl), and the two sets of magnetically non-equivalent C-H carbons. These typically appear in the δ 118-140 ppm range.

-

3.3.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): In an Electron Ionization (EI-MS) spectrum, the molecular ion peak will be observed. Due to the presence of one chlorine atom, a characteristic isotopic pattern will be visible: a peak for the molecule containing ³⁵Cl (M⁺) and a peak for the molecule containing ³⁷Cl (M+2) with a relative intensity ratio of approximately 3:1.

-

Expected m/z values:

-

[M]⁺• (with ³⁵Cl): 185.0356

-

[M+2]⁺• (with ³⁷Cl): 187.0326

-

-

Fragmentation: Common fragmentation patterns would involve cleavage of the N-N bond or loss of the amino group.

Relevance and Applications in Drug Discovery

This compound is more than a simple chemical; it is a valuable building block and a lead structure in medicinal chemistry. The semicarbazide motif is found in numerous compounds with diverse biological activities.[11]

-

Scaffold for Kinase Inhibitors: The broader class of N,N'-diaryl ureas, to which this compound is structurally related, includes FDA-approved drugs like Sorafenib.[3] These molecules are known to target the ATP-binding site of various protein kinases, which are critical regulators of cell signaling pathways implicated in cancer.[2]

-

Precursor for Heterocyclic Synthesis: The terminal amino group provides a reactive handle for further chemical modification, allowing for its elaboration into more complex heterocyclic systems with potential therapeutic applications.

-

Urease and Glucosidase Inhibition: Semicarbazide and thiosemicarbazide derivatives have been identified as potent inhibitors of enzymes like urease and α-glucosidase, making them attractive scaffolds for developing treatments for bacterial infections and diabetes, respectively.[12][13]

Safety, Handling, and Storage

Proper handling is crucial due to the potential hazards of the compound and its precursors.

-

Hazard Identification: The compound is classified with GHS07 (Exclamation mark) and carries hazard codes H302, H312, and H332, indicating it is harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Handling: Always handle in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

- BenchChem. (2025). An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical.

- Kocyigit-Kaymakcloglu, B., Beyhan, N., et al. (2015). Medicinal Chemistry Research, 24(10), 3632-3644.

- ResearchGate. (n.d.). Synthesis of N‐aryl amino acid derivatives.

- PubMed Central. (n.d.). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors.

- RSC Publishing. (n.d.). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation.

- International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 644-650. (2013).

- World Journal of Pharmaceutical and Medical Research, 3(9), 147-156. (2017).

- Scientific Reports. (2025). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors.

- PubChemLite. (n.d.). 3-(4-aminophenyl)-1-(4-chlorophenyl)urea (C13H12ClN3O).

- Thiel, O. R., et al. (2010). Organic Syntheses.

- Sigma-Aldrich. (n.d.). This compound (CAS 69194-89-4).

- Vestnik MITHT. (2017).

- MDPI. (n.d.). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies.

- Bogolubsky, A. V., Moroz, Y. S., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances.

- ResearchGate. (2019). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts.

- ResearchGate. (n.d.). 1-[(4′-Chlorophenyl) carbonyl-4-(aryl) thiosemicarbazide Derivatives as Potent Urease Inhibitors: Synthesis, In Vitro and In Silico Studies.

- Organic Syntheses. (n.d.). 4-phenylsemicarbazide.

- PubChemLite. (n.d.). (3-amino-4-chlorophenyl)urea (C7H8ClN3O).

- PubChem. (n.d.). 4-Chlorophenyl Isocyanate.

- PubMed Central. (n.d.). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor.

- PubMed Central. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

- Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.

- PubMed. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 141, 721-733.ings. European Journal of Medicinal Chemistry, 141, 721-733.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES | Kirilin | Fine Chemical Technologies [finechem-mirea.ru]

- 5. 4-(4-CHLOROPHENYL)SEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | 69194-89-4 [sigmaaldrich.com]

- 9. PubChemLite - (3-amino-4-chlorophenyl)urea (C7H8ClN3O) [pubchemlite.lcsb.uni.lu]

- 10. (3-Amino-2-chlorophenyl)urea | C7H8ClN3O | CID 130506598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-(4-chlorophenyl)urea

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 3-Amino-1-(4-chlorophenyl)urea (CAS No: 69194-89-4), a hydrazinecarboxamide derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide integrates known information with established theoretical principles and validated experimental protocols. The objective is to equip scientists with the foundational knowledge and practical methodologies required to fully characterize this molecule. This document details the compound's identity, a proposed synthetic route, and in-depth, step-by-step protocols for determining key physicochemical parameters such as melting point, solubility, pKa, and the partition coefficient (logP).

Compound Identification and Structural Elucidation

This compound is systematically named N-(4-chlorophenyl)hydrazinecarboxamide. It belongs to the class of semicarbazides, which are derivatives of urea where one of the amide nitrogens is replaced by a hydrazine group. This structural feature is crucial as it influences the compound's chemical reactivity, hydrogen bonding capabilities, and overall physicochemical profile.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing aspects from reaction kinetics to bioavailability. The available and predicted data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 69194-89-4 | [1] |

| Molecular Formula | C₇H₈ClN₃O | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| IUPAC Name | N-(4-chlorophenyl)hydrazinecarboxamide | [1] |

| Physical Form | Solid | [1] |

| Purity | 95% (typical commercial) | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Synthesis Protocol: A Representative Method

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline and a suitable base, such as triethylamine, in an appropriate aprotic solvent like dichloromethane (DCM).

-

Carbamate Formation: While stirring the solution at room temperature, add 2,2,2-trifluoroethylchloroformate dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Semicarbazide Formation: Once the formation of the carbamate intermediate is complete, add hydrazine hydrate to the reaction mixture.

-

Reaction Completion: Heat the mixture to reflux for a designated period, typically a few hours, until the reaction is complete, as indicated by TLC.

-

Product Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to yield this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Determination of Physicochemical Properties

The following section details the standard experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Assessment

Rationale: Solubility data is critical for drug development, influencing formulation, administration, and bioavailability. It is also essential for designing appropriate reaction and purification conditions in chemical synthesis.

Protocol (Equilibrium Solubility Method):

-

Solvent Selection: Choose a range of relevant solvents, including aqueous buffers at different pH values (e.g., pH 2, 7.4, 9) and common organic solvents (e.g., ethanol, DMSO, acetone).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL).

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound, which has both acidic (amide N-H) and basic (amino N-H) protons, the pKa values are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

Protocol (Potentiometric Titration):

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments. Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For molecules with multiple ionizable groups, multiple inflection points may be observed.

LogP (Partition Coefficient) Determination

Rationale: The logarithm of the partition coefficient (logP) between an organic solvent (typically n-octanol) and water is a key indicator of a compound's lipophilicity. Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake-Flask Method):

-

System Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).

-

Sample Preparation: Dissolve a known amount of the compound in either the aqueous or organic phase.

-

Partitioning: Combine equal, known volumes of the n-octanol and aqueous phases in a flask and shake vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.

-

Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Structural Characterization

Upon successful synthesis, the identity and purity of this compound should be confirmed using a suite of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, as well as signals for the N-H protons of the amino and urea groups. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. A characteristic signal for the urea carbonyl carbon is expected, in addition to signals for the aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the amino and urea groups, as well as a strong absorption for the C=O (carbonyl) stretching of the urea moiety.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Safety and Handling

Based on available safety data for this compound, the compound is classified with the GHS07 pictogram and a "Warning" signal word.[1] The hazard codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) indicate that appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a hydrazinecarboxamide derivative with potential applications in chemical and pharmaceutical research. While specific experimental data on its physicochemical properties are not extensively documented, this guide provides a robust framework for its synthesis and characterization. By following the detailed experimental protocols outlined herein, researchers can obtain the necessary data to fully understand and utilize this compound in their work. The principles and methodologies described are broadly applicable to the characterization of novel chemical entities, underscoring the importance of a systematic and rigorous approach to determining physicochemical properties.

References

-

Facile one-pot synthesis of 4-substituted semicarbazides. The Royal Society of Chemistry. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

Sources

The Art of Inhibition: A Technical Guide to the 3-Amino-1-(4-chlorophenyl)urea Scaffold for Kinase-Targeted Drug Discovery

Abstract

The diarylurea motif stands as a cornerstone in modern medicinal chemistry, celebrated for its remarkable efficacy in the design of potent and selective kinase inhibitors. Central to this class of compounds is the versatile scaffold, 3-Amino-1-(4-chlorophenyl)urea . This technical guide provides an in-depth exploration of this scaffold, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will dissect its fundamental mechanism of action, delve into the critical structure-activity relationships (SAR) that govern its potency, and provide detailed, field-proven protocols for the synthesis of its derivatives and their subsequent biological evaluation. This document is designed not merely as a set of instructions, but as a strategic guide to empower the rational design of next-generation kinase inhibitors.

Introduction: The Privileged Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a vast majority of cellular signaling pathways, represent one of the most important classes of drug targets, particularly in oncology.[1] The diarylurea scaffold has emerged as a "privileged" structure in the pursuit of kinase inhibitors, with numerous approved drugs, including the multi-kinase inhibitor Sorafenib, featuring this core moiety.[1] The this compound structure serves as a foundational building block within this class, offering a synthetically accessible and highly adaptable template for inhibitor design.[1]

The inherent power of this scaffold lies in its ability to engage with the kinase active site in a specific and highly effective manner. The central urea group is a potent hydrogen bond donor and acceptor, a critical feature for anchoring the molecule within the ATP-binding pocket. The flanking aryl rings provide the opportunity for extensive chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will illuminate the principles and practices that enable the transformation of this simple scaffold into highly effective therapeutic candidates.

Mechanism of Action: The "DFG-out" Conformation and Type II Inhibition

Derivatives of the this compound scaffold typically function as Type II kinase inhibitors . Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors target the inactive, "DFG-out" conformation.[2] This distinct mechanism of action is a key determinant of their efficacy and, in many cases, their selectivity.

In the "DFG-out" conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site. The diarylurea scaffold is exquisitely suited to exploit this conformation. The urea moiety forms crucial hydrogen bonds with a conserved glutamate residue in the αC-helix and the backbone amide of the DFG motif's aspartate. One of the aryl rings occupies the ATP-binding pocket, while the other extends into the newly created hydrophobic pocket, effectively locking the kinase in its inactive state. This prevents the conformational changes required for ATP binding and catalysis, thereby inhibiting downstream signaling.

The primary signaling pathways targeted by inhibitors derived from this scaffold are those critical for cancer cell proliferation, survival, and angiogenesis. These include:

-

The Raf/MEK/ERK Pathway: A central signaling cascade that regulates cell growth and division. Diarylurea inhibitors are potent inhibitors of Raf kinases (both wild-type and mutant forms).

-

The VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.

Below is a diagram illustrating the points of inhibition within these key oncogenic pathways.

Caption: Inhibition of the RAF/MEK/ERK and VEGFR signaling pathways by this compound derivatives.

Structure-Activity Relationship (SAR) and Data Presentation

The synthetic tractability of the this compound scaffold, particularly at the terminal amino group, allows for systematic exploration of the structure-activity relationship (SAR). Modifications at this position can significantly impact the inhibitor's potency, selectivity, and pharmacokinetic profile. The following table summarizes the in vitro activity of a selection of N-substituted derivatives against key kinases and cancer cell lines.

| Compound ID | R Group (Substitution on the terminal amino group) | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| Parent Scaffold | -H | - | >100 | HT-29 | >100 | [1] |

| Derivative 1 | Acetyl | - | - | HT-29 | 15.2 | [1] |

| Derivative 2 | Propionyl | - | - | HT-29 | 8.5 | [1] |

| Derivative 3 | Benzoyl | - | - | HT-29 | 5.1 | [1] |

| Derivative 4 | 2-((quinolin-4-ylmethyl)amino)pyridin-3-yl | KDR (VEGFR-2) | 0.0689 | - | - | [3][4] |

| Derivative 5 | p-aryl urea with 4-Morpholinyl on the other ring | - | - | MCF-7 | 10.2 ± 1.1 | [5][6] |

| Derivative 6 | p-aryl urea with 4-Morpholinyl on the other ring | - | - | MDA-MB-231 | 8.5 ± 0.9 | [5][6] |

| Derivative 7 | p-aryl urea with 4-Methylpiperazin-1-yl on the other ring | - | - | MCF-7 | 8.7 ± 0.8 | [5][6] |

| Derivative 8 | p-aryl urea with 4-Methylpiperazin-1-yl on the other ring | - | - | MDA-MB-231 | 6.3 ± 0.7 | [5][6] |

Expert Insights on SAR:

-

N-Acylation: As demonstrated by Derivatives 1, 2, and 3, acylation of the terminal amino group generally enhances anti-proliferative activity. The increased potency observed with larger aromatic acyl groups (benzoyl vs. acetyl) suggests that these modifications may engage in additional favorable interactions within the kinase active site or improve cellular uptake.

-

Extension into the Solvent-Exposed Region: More complex substitutions, such as that in Derivative 4, can lead to highly potent inhibitors by extending out of the primary binding pocket and interacting with residues in the surrounding solvent-exposed region. This strategy is often employed to enhance selectivity.

-

Modulation of Physicochemical Properties: Modifications such as the introduction of morpholinyl and methylpiperazinyl groups (Derivatives 5-8) can significantly improve the solubility and pharmacokinetic properties of the resulting inhibitors, which is a critical aspect of drug development.

Experimental Protocols: From Synthesis to Biological Evaluation

A self-validating system of protocols is essential for the reliable development of kinase inhibitors. The following sections provide detailed, step-by-step methodologies for the synthesis of this compound derivatives and their subsequent in vitro evaluation.

Synthesis of N-Substituted this compound Derivatives

The following is a general and robust protocol for the synthesis of the parent scaffold and its N-acylated derivatives.

Caption: General workflow for the synthesis and derivatization of this compound.

Detailed Protocol: Synthesis of the Parent Scaffold

-

Dissolution of Amine: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-phenylenediamine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to a concentration of approximately 0.1 M.

-

Addition of Isocyanate: To the stirring solution of the amine, add a solution of 1 equivalent of 4-chlorophenyl isocyanate in the same solvent dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction (as indicated by the consumption of the starting materials), the solid precipitate is collected by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of the reaction solvent to remove any unreacted starting materials. Dry the product under vacuum to yield this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Detailed Protocol: N-Acylation of the Scaffold

-

Dissolution: Dissolve 1 equivalent of this compound in an appropriate solvent such as pyridine or dichloromethane.

-

Addition of Acylating Agent: Add 1.1 equivalents of the desired acyl chloride or anhydride to the solution. A base, such as triethylamine, may be added if using an acyl chloride in a non-basic solvent.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with a mild aqueous acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired N-acylated derivative.

In Vitro Kinase Inhibition Assay

The following protocol describes a general method for determining the in vitro inhibitory activity of the synthesized compounds against specific kinases, such as VEGFR-2 or Raf, using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Protocol: VEGFR-2/Raf Kinase Inhibition Assay

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions of the stock solution to generate a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution).

-

Kinase Reaction Setup: In a 384-well plate, add the kinase (e.g., recombinant human VEGFR-2 or B-Raf) and its specific substrate in the appropriate kinase assay buffer. Add the serially diluted test compounds to the wells. Include positive controls (kinase, substrate, ATP, no inhibitor) and negative controls (kinase, substrate, no ATP).

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the ADP generated by the kinase into ATP and subsequently generate a luminescent signal via a coupled luciferase reaction.

-

-

Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][8][9][10][11]

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7, MDA-MB-231) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the test compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for a desired period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a powerful and versatile starting point for the development of potent and selective kinase inhibitors. Its favorable binding mode, targeting the inactive "DFG-out" conformation of kinases, provides a solid foundation for achieving high affinity and selectivity. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, enabling the optimization of inhibitory activity and drug-like properties.

The detailed protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of novel derivatives. Future research in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects, as well as the exploration of novel substitutions to overcome mechanisms of acquired resistance. The continued application of rational drug design principles to the this compound scaffold holds great promise for the discovery of the next generation of targeted cancer therapies.

References

-

An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical. Benchchem.

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

-

Application Notes: B-Raf (BRAF) In Vitro Kinase Assay Protocol for Inhibitor Screening. Benchchem.

-

Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Benchchem.

-

MTT Cell Assay Protocol. T. Horton.

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche.

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

-

Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf.

-

Optimization of a LanthaScreen Kinase assay for cRAF. Thermo Fisher Scientific.

-

Derivatization of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea for Structure-Activity Relationship (SAR) Studies as Kinase Inhibitors. Benchchem.

-

Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. PMC - NIH.

-

Application Note: Protocol for In Vitro B-Raf Kinase Activity Assay. Benchchem.

-

Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online.

-

In vitro VEGFR-2 inhibitory assay. ResearchGate.

-

An In-depth Technical Guide to VEGFR-2 Inhibition. Benchchem.

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.

-

Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed.

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate.

-

RAS-RAF Pathway Assays. Promega Corporation.

-

1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. PMC - PubMed Central.

-

Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. ResearchGate.

-

Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. ResearchGate.

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry.

-

Practical synthesis of urea derivatives. Google Patents.

-

3-(4-aminophenyl)-1-(4-chlorophenyl)urea (C13H12ClN3O). PubChem.

-

Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI.

-

Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI.

-

Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. PubMed.

-

Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PMC - PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. clyte.tech [clyte.tech]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Screening of 3-Amino-1-(4-chlorophenyl)urea Derivatives

This guide provides a comprehensive framework for the biological evaluation of synthesized derivatives of 3-Amino-1-(4-chlorophenyl)urea. This core structure is a recognized pharmacophore, particularly within the class of diarylureas known for potent kinase inhibitory activity.[1][2] As such, its derivatives present a promising avenue for the discovery of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the design and execution of a robust biological screening cascade.

Our approach is grounded in the principle of building a self-validating experimental system. We will move from broad, high-throughput primary screens to more specific, mechanistic secondary and tertiary assays. The causality behind each experimental choice is explained to empower researchers to not only follow protocols but also to adapt them based on emerging data.

Section 1: The Rationale for Screening and Key Therapeutic Hypotheses

The this compound scaffold is a versatile starting point for medicinal chemistry campaigns. The primary aromatic amine serves as a key functional group for derivatization, allowing for the exploration of structure-activity relationships (SAR) through modifications like N-acylation and N-sulfonylation.[2] The diarylurea moiety itself is a privileged structure, renowned for its ability to target the ATP-binding site of various protein kinases, often by binding to the inactive "DFG-out" conformation.[2]

Based on the established activities of structurally related compounds, we can formulate several key therapeutic hypotheses for novel derivatives:

-

Oncology: Derivatives are likely to exhibit antiproliferative activity by inhibiting key kinases in cancer-related signaling pathways, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Raf/MEK/ERK cascade.[1] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation. Some derivatives may also induce apoptosis through mechanisms that involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3]

-

Antimicrobial: Urea derivatives have demonstrated potential as antimicrobial agents against a range of bacterial and fungal pathogens.[4][5][6] The mechanism of action can vary, but some have been shown to target essential bacterial enzymes like penicillin-binding proteins.[4][7]

-

Enzyme Inhibition: The urea structure is analogous to the substrate of the urease enzyme. Consequently, derivatives of this compound are strong candidates for urease inhibitors.[8][9] This has therapeutic potential in treating infections by urease-producing bacteria, such as Helicobacter pylori, which are implicated in gastritis and peptic ulcers.[9]

Our screening strategy will therefore be multi-pronged, designed to test these primary hypotheses in a logical and resource-efficient manner.

Section 2: A Tiered Screening Workflow

A successful screening campaign requires a logical progression from high-throughput methods to more detailed, lower-throughput assays. This tiered approach ensures that resources are focused on the most promising candidates.

Caption: Potential inhibition of VEGFR and Raf kinase signaling pathways. [1] To confirm this mechanism, a series of biochemical and cell-based assays are required:

-

Biochemical Kinase Assays: These assays use purified recombinant kinases to directly measure the inhibitory activity of the compounds. This allows for the determination of IC50 values against specific kinases like VEGFR-2 and B-Raf.

-

Western Blot Analysis: This technique can be used to assess the phosphorylation status of downstream targets in the signaling cascade (e.g., phosphorylated ERK) in cells treated with the compounds. A reduction in phosphorylation would provide strong evidence of on-target activity.

Section 5: Data Presentation and Interpretation

Quantitative data from the screening assays should be systematically organized for clear comparison and SAR analysis.

Table 1: Representative Antiproliferative Activity Data

| Compound ID | Modification on Amino Group | Cell Line | GI50 (µM) [3][10][11][12] |

| Parent | -NH2 | HT-29 | > 100 |

| Derivative A | -NH-CO-CH3 (N-acetyl) | HT-29 | 15.2 |

| Derivative B | -NH-SO2-Ph | HT-29 | 8.7 |

| Derivative C | -NH-CO-(p-methoxyphenyl) | HT-29 | 4.15 [10] |

| Sorafenib | Reference Drug | HT-29 | 5.5 |

Note: Data is illustrative, based on the principle that N-acylation and other modifications can enhance activity.[1][2]

Table 2: Representative Antimicrobial Activity Data

| Compound ID | S. aureus MIC (µg/mL) [4][6] | E. coli MIC (µg/mL) [4][6] | C. albicans MIC (µg/mL) [4][6] |

| Parent | > 128 | > 128 | > 128 |

| Derivative D | 32 | 64 | 16 |

| Derivative E | 16 | 32 | 8 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 4 |

Note: Data is illustrative.

Section 6: Conclusion and Future Directions

This guide outlines a systematic and robust approach to the biological screening of this compound derivatives. The diarylurea scaffold is a well-established pharmacophore for targeting kinases involved in cancer, and the urea moiety also presents opportunities for discovering novel antimicrobial and enzyme-inhibiting agents. [1][4][8]By following a tiered screening cascade, from broad initial screens to specific mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. Future work on "hit" compounds should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new therapeutics.

References

- An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical. Benchchem.

- Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis. PubMed.

- A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central.

- Derivatization of 3-(4- Aminophenyl)-1-(4-chlorophenyl)urea for Structure-Activity Relationship (SAR) Studies as Kinase Inhibitors. Benchchem.

- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. National Institutes of Health.

- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate.

- Antimicrobial urea derivatives. ResearchGate.

- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Florida Gulf Coast University.

- Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. ResearchGate.

- Synthesis, antimicrobial, anti-cancer and in silico studies of new urea derivatives. PubMed.

- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Institutes of Health.

- Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. MDPI.

- Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. ResearchGate.

- Urease Activity and Inhibition – Principles and Practice. International Fertiliser Society.

- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.

- Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. PubMed.

- This compound | 69194-89-4. Sigma-Aldrich.

- Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed.

- Synthesis and Anticancer Activity of Some Pyrimidine Derivatives With Aryl Urea Moieties as Apoptosis-Inducing Agents. PubMed.

- Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. National Institutes of Health.

- (3-amino-4-chlorophenyl)urea (C7H8ClN3O). PubChem.

- Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial, anti-cancer and in silico studies of new urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Early Discovery and Synthesis of Diaryl Ureas

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl urea motif is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. However, its journey from a 19th-century laboratory curiosity to a privileged scaffold in drug discovery is a compelling narrative of fundamental chemical synthesis and nascent industrial application. This technical guide provides a comprehensive exploration of the early history of diaryl ureas, with a particular focus on the seminal synthetic methodologies and initial applications that paved the way for their contemporary significance. We will delve into the foundational preparative techniques, offering detailed historical protocols and mechanistic insights, and illuminate the early, often overlooked, roles of these compounds in industries ranging from explosives to textiles, culminating in their first foray into medicine.

Introduction: From Wöhler's Urea to a New Class of Aromatic Compounds

The story of diaryl ureas is intrinsically linked to one of the most pivotal moments in chemical history: Friedrich Wöhler's 1828 synthesis of urea from inorganic precursors.[1] This landmark achievement not only dismantled the prevailing theory of vitalism but also laid the groundwork for the burgeoning field of organic synthesis.[1] As chemists began to explore the reactivity of urea and the newly discovered aromatic amines, such as aniline, the stage was set for the creation of a novel class of compounds: the N,N'-diaryl ureas.

Among these, N,N'-diphenylurea, also known as carbanilide, emerged as the archetypal diaryl urea. Its synthesis and characterization in the mid-19th century marked a significant step in understanding the chemistry of both urea and aromatic amines. This guide will trace the path from these foundational discoveries to the development of robust synthetic methods and the initial recognition of the utility of this structural class.

The Dawn of Diaryl Urea Synthesis: Classical Methodologies

The early synthesis of diaryl ureas was primarily centered around two key approaches: the reaction of anilines with urea and the use of the highly reactive phosgene. These methods, while foundational, presented their own unique challenges in terms of yield, purity, and safety.

The Aniline-Urea Condensation: A Direct Approach

One of the most direct and historically significant methods for preparing symmetrical diaryl ureas is the reaction of an aromatic amine with urea. The first documented syntheses of N,N'-diphenylurea (carbanilide) utilized this approach. The reaction proceeds by the thermal decomposition of urea to isocyanic acid, which then reacts with the aniline. A subsequent reaction of the initially formed phenylurea with another molecule of aniline yields the final diaryl urea.

Conceptual Workflow of the Aniline-Urea Condensation

Caption: Reaction pathway for the synthesis of N,N'-diphenylurea from urea and aniline.

Historical Experimental Protocol: Synthesis of N,N'-Diphenylurea from Aniline and Urea [1]

This protocol, adapted from early 20th-century literature, details a common laboratory preparation of carbanilide.

Materials:

-

Aniline hydrochloride: 390 g (3 moles)

-

Urea: 190 g (3.2 moles)

-

Water: 1500 mL

Procedure:

-

A solution of aniline hydrochloride and urea in water is prepared in a 3-liter flask fitted with a reflux condenser.

-

The solution is brought to a boil. After approximately one hour of reflux, crystals of carbanilide (N,N'-diphenylurea) begin to precipitate.

-

The mixture is refluxed for a total of 1.5 to 2 hours. The reaction mixture is prone to bumping, so constant agitation or the use of boiling chips is recommended.

-

The hot mixture is rapidly filtered using a suction filter. The collected crystalline carbanilide is washed with 100 mL of boiling water.

-

The crude N,N'-diphenylurea is obtained as a colorless solid. The reported yield is in the range of 122–128 g (38–40% of the theoretical amount), with a melting point of 235°C.[2]

Causality and Insights:

-

Use of Aniline Hydrochloride: The use of the hydrochloride salt of aniline serves to increase its solubility in the aqueous reaction medium.

-

Excess Urea: A slight molar excess of urea is used to ensure the complete conversion of the aniline.

-

Low Yield: The relatively low yield is a notable drawback of this early method. This is due to the competing reaction where the intermediate phenylurea can react with another molecule of isocyanic acid to form byproducts. Furthermore, the reversibility of the reactions and the volatility of the reactants and intermediates can contribute to the lower yield.

The Phosgene Route: A More Reactive but Hazardous Approach

The introduction of phosgene (carbonyl chloride, COCl₂) as a reagent provided a more efficient route to diaryl ureas. Phosgene reacts readily with aromatic amines to form an intermediate N-arylcarbamoyl chloride, which then reacts with a second equivalent of the amine to produce the desired diaryl urea. This method offered higher yields and greater versatility for the synthesis of both symmetrical and unsymmetrical diaryl ureas. However, the extreme toxicity of phosgene was a significant safety concern.

Conceptual Workflow of the Phosgene-Mediated Synthesis

Caption: General scheme for the synthesis of N,N'-diphenylurea using phosgene.

Historical Experimental Protocol: Synthesis of N,N'-Diphenylurea using Phosgene [2][3]

This protocol is based on early 20th-century industrial processes.

Materials:

-

Aniline: 465 parts by weight

-

Soda ash (sodium carbonate): 380 parts by weight

-

Water: Approximately 2500 parts by weight

-

Phosgene: Approximately 270 parts by weight

Procedure:

-

An aqueous mixture of aniline and soda ash is prepared in a suitable reaction vessel. The soda ash acts as a neutralizing agent for the hydrochloric acid produced during the reaction.

-

The mixture is vigorously agitated while phosgene gas is introduced.

-

The temperature of the reaction mixture is maintained between 35°C and 40°C.

-

The introduction of phosgene is continued until the reaction is complete, which typically takes 2.5 to 3.5 hours.

-

The resulting solid N,N'-diphenylurea is isolated by filtration, washed thoroughly with water, and dried.

Causality and Insights:

-

Neutralizing Agent: The inclusion of soda ash is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it unreactive.[3]

-

Temperature Control: Maintaining a moderate temperature is important to control the rate of the highly exothermic reaction and to minimize the formation of side products.

-

High Yield: This method generally provides a high yield of N,N'-diphenylurea of excellent purity, often exceeding 94%.[3]

-

Safety: The primary drawback of this method is the use of phosgene, a highly toxic and corrosive gas, which necessitates specialized handling procedures and equipment.

Early Applications: From Industrial Utility to Medicinal Promise

Long before their widespread use in modern medicine, diaryl ureas found applications in various industrial sectors. These early uses highlight the versatility of the diaryl urea scaffold and foreshadowed its future importance.

Stabilizers in Smokeless Powder

One of the most significant early industrial applications of diaryl ureas was as stabilizers in smokeless gunpowder.[4] Nitrocellulose-based propellants are inherently unstable and prone to decomposition over time, releasing acidic byproducts that can lead to auto-ignition. Symmetrical diaryl ureas, particularly N,N'-diphenylurea (carbanilide), were found to be effective stabilizers.[4] They function by reacting with the acidic decomposition products of nitrocellulose, thereby preventing the autocatalytic breakdown of the propellant.[4] This application was crucial for the safe storage and handling of military and civilian ammunition.

| Stabilizer | Chemical Name | Function in Smokeless Powder |

| Carbanilide | N,N'-Diphenylurea | Neutralizes acidic decomposition products of nitrocellulose |

| Centralite | Symmetrical Diethyl Diphenyl Urea | Similar to carbanilide, slows the burning rate |

| Akardite | Asymmetrical Diphenyl Urea | Stabilizer to prevent self-decomposition |

Intermediates in the Dye Industry

The rise of the synthetic dye industry in the latter half of the 19th century, spurred by the work of chemists like August Wilhelm von Hofmann on aniline and its derivatives, created a demand for new chemical intermediates.[5][6] Diaryl ureas, derived from readily available anilines, served as precursors in the synthesis of various dyes. The urea linkage could be modified or incorporated into larger chromophoric systems to produce a range of colors.

The Dawn of Medicinal Applications: The Story of Suramin

The first significant entry of a diaryl urea derivative into the realm of medicine was with the development of Suramin.[7][8] Synthesized by chemists at Bayer in 1916, Suramin was a derivative of a series of urea-like compounds developed from research into trypanocidal dyes.[7][9] It proved to be an effective treatment for African sleeping sickness (trypanosomiasis).[8][9] The complex, symmetrical structure of Suramin, featuring multiple urea linkages, was a closely guarded secret by Bayer for commercial reasons but was eventually elucidated by Ernest Fourneau at the Pasteur Institute in 1924.[7] Suramin remains on the World Health Organization's List of Essential Medicines.[7]

The Significance of Suramin's Discovery

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US2806062A - Process for the manufacture of diphenylurea - Google Patents [patents.google.com]

- 4. Smokeless powder - Wikipedia [en.wikipedia.org]

- 5. August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry | Britannica [britannica.com]

- 6. mdpi.com [mdpi.com]

- 7. Suramin - Wikipedia [en.wikipedia.org]

- 8. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

A Technical Guide to the Core Mechanism of Action of Diaryl Urea Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Diaryl Urea Scaffold in Modern Oncology

Diaryl urea compounds represent a cornerstone of modern targeted cancer therapy. Characterized by a central urea moiety flanked by two aryl ring systems, this "privileged structure" provides a versatile and highly effective scaffold for designing potent kinase inhibitors.[1][2] The urea's hydrogen bond donor (NH) and acceptor (C=O) groups enable critical interactions within the ATP-binding pockets of kinases, while the flanking aryl rings can be chemically modified to achieve desired potency, selectivity, and pharmacokinetic profiles.[1][2][3]

Clinically successful drugs such as Sorafenib, Regorafenib, and Lenvatinib are all built upon this diaryl urea core.[4][5] These oral multi-kinase inhibitors have revolutionized the treatment of various solid tumors, including hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and metastatic colorectal cancer (mCRC), by simultaneously targeting multiple signaling pathways crucial for tumor growth, survival, and angiogenesis.[4][6][7][8] This guide provides an in-depth exploration of the core mechanisms of action of these compounds, their molecular targets, and the experimental methodologies used to validate their function.

The Primary Mechanism: Type II Inhibition of Protein Kinases

The principal mechanism of action for diaryl urea compounds is the inhibition of multiple protein kinases.[5][9] Unlike Type I inhibitors that bind to the active conformation of a kinase, diaryl ureas are predominantly Type II inhibitors . This distinction is critical and forms the basis of their unique activity profile.

Binding to the Inactive "DFG-out" Conformation: Protein kinases switch between active and inactive states through conformational changes in a key region called the activation loop. A conserved three-amino-acid motif, Aspartate-Phenylalanine-Glycine (DFG), is central to this regulation.

-

In the active "DFG-in" state , the aspartate residue coordinates magnesium ions to facilitate ATP hydrolysis.

-

In the inactive "DFG-out" state , the phenylalanine residue flips into the ATP-binding site, revealing an adjacent hydrophobic pocket.[4][10]

Diaryl urea compounds specifically bind to and stabilize this "DFG-out" inactive conformation.[2][4][9] The urea moiety typically forms key hydrogen bonds with a conserved glutamic acid in the αC-helix and the backbone amide of the DFG motif's aspartate.[1][2] One of the aryl rings occupies the ATP-binding site, while the other extends into the newly accessible hydrophobic pocket.[4][5] This mode of binding effectively locks the kinase in an inactive state, preventing ATP binding and subsequent phosphorylation of downstream substrates.[9]

Modulation of Critical Oncogenic Signaling Pathways

By targeting multiple kinases, diaryl ureas disrupt several signaling cascades that are fundamental to cancer progression. The two most prominent pathways are the MAPK/ERK pathway, which drives cell proliferation, and the VEGFR/PDGFR pathways, which control angiogenesis.

Inhibition of the RAS/RAF/MEK/ERK Pathway

A primary target for many diaryl urea compounds is the RAF family of serine/threonine kinases (including B-Raf and c-Raf), which are central components of the MAPK/ERK signaling pathway.[9][11][12]

-

Mechanism: In response to upstream signals (e.g., from RAS), RAF kinases phosphorylate and activate MEK1/2. MEK, in turn, phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors that control cell proliferation, survival, and differentiation.

-

Inhibitory Action: By binding to RAF kinases, diaryl ureas like Sorafenib and Regorafenib prevent the phosphorylation of MEK and ERK.[9][12] This blockade of the MAPK cascade leads to cell cycle arrest and apoptosis in tumor cells that depend on this pathway for growth.[9][11]

Anti-Angiogenic Effects via RTK Inhibition

Diaryl urea compounds are also potent inhibitors of angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize.[8][9] This is achieved by targeting key receptor tyrosine kinases (RTKs) on the surface of endothelial cells, primarily:

Quantitative Data Summary: Kinase Inhibition Profiles

The therapeutic utility of a diaryl urea compound is defined by its potency (measured as IC50) against a panel of kinases. Lower IC50 values indicate higher potency.

| Compound | Target Kinase | IC50 (nM) | Primary Effect |

| Sorafenib | c-Raf | 6 | Anti-Proliferation |

| B-Raf (V600E) | 38 | Anti-Proliferation | |

| VEGFR-2 | 90 | Anti-Angiogenesis | |

| PDGFR-β | 57 | Anti-Angiogenesis | |

| c-KIT | 68 | Anti-Proliferation | |

| Regorafenib | VEGFR-2 | 4.2 | Anti-Angiogenesis |

| TIE2 | 13 | Anti-Angiogenesis | |

| c-KIT | 7 | Anti-Proliferation | |

| RET | 1.5 | Anti-Proliferation | |

| B-Raf | 28 | Anti-Proliferation | |

| Lenvatinib | VEGFR-2 | 4 | Anti-Angiogenesis |

| VEGFR-3 | 5.2 | Anti-Angiogenesis | |

| FGFR-1 | 46 | Anti-Angiogenesis/Proliferation | |

| PDGFR-α | 51 | Anti-Proliferation | |

| RET | 15 | Anti-Proliferation |

Note: IC50 values are compiled from various preclinical studies and can vary based on assay conditions. The data presented here are representative values.

Experimental Elucidation of Mechanism: A Validated Workflow

Confirming the mechanism of action of a diaryl urea inhibitor requires a multi-step, self-validating experimental approach that connects biochemical activity to cellular function and phenotype.

Sources

- 1. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Regorafenib - NCI [dctd.cancer.gov]

- 7. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sorafenib inhibits p38α activity in colorectal cancer cells and synergizes with the DFG-in inhibitor SB202190 to increase apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]

A Technical Guide to Hit-to-Lead Optimization: The Case of 3-Amino-1-(4-chlorophenyl)urea

Abstract

The journey from a preliminary "hit" to a viable "lead" compound is a critical, multi-parameter optimization challenge in modern drug discovery. This guide provides an in-depth technical framework for the hit-to-lead (H2L) optimization of 3-Amino-1-(4-chlorophenyl)urea , a privileged scaffold recognized for its potential as a kinase inhibitor. Drawing from established principles in medicinal chemistry, this document details a strategic, iterative process encompassing hit validation, rational analog design, structure-activity relationship (SAR) exploration, and early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. We will explore the causal logic behind experimental design, from chemical synthesis to the biological assay cascade, with a focus on p38 MAP kinase as a representative target, given the prevalence of the urea scaffold in inhibitors of this enzyme.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of transforming a promising chemical starting point into a developable lead candidate.

Introduction: The Phenylurea Scaffold and the H2L Imperative

The diarylurea moiety is a cornerstone pharmacophore in medicinal chemistry, celebrated for its role in numerous potent kinase inhibitors, including the approved drug Sorafenib.[4] The urea functional group is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with the hinge region of the kinase ATP-binding site.[5] Our starting compound, This compound , represents a foundational building block within this class. While specific biological data for this exact molecule is limited, its structural alerts point toward kinase inhibition, likely targeting pathways involved in inflammation and cell proliferation, such as the p38 MAP kinase pathway.[1][6]

The goal of the hit-to-lead (H2L) process is to systematically modify this initial hit to achieve a more drug-like profile. This involves a multiparameter optimization effort aimed at:

-

Improving Potency: Enhancing the on-target biological activity (e.g., lowering the IC₅₀).

-

Boosting Selectivity: Minimizing activity against off-target kinases to reduce potential toxicity.

-

Optimizing Physicochemical Properties: Modulating properties like solubility and lipophilicity.

-

Enhancing ADMET Profile: Improving metabolic stability, cell permeability, and reducing cytotoxicity.[7][8][9]

This guide will use the optimization of this compound for p38 MAP kinase inhibition as a practical case study to illustrate these core principles.

The Optimization Strategy: An Iterative Workflow

The H2L campaign is not a linear path but an iterative cycle of design, synthesis, testing, and analysis. The success of the campaign hinges on a well-defined strategy that balances improving potency with maintaining or improving drug-like properties.

Caption: The iterative cycle of Hit-to-Lead (H2L) optimization.

Phase 1: Hit Validation and Initial Characterization

Before committing resources to a full H2L campaign, the initial hit must be rigorously validated.

3.1. Confirmation of Identity and Purity The first step is to confirm the structure and purity of the purchased or synthesized hit compound. This is a crucial self-validating step to ensure the observed activity is not due to a more potent impurity.

-

Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment and molecular weight confirmation. Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) for structural confirmation.

3.2. Confirmation of Biological Activity The initial screening result must be confirmed. This involves generating a full dose-response curve to determine the IC₅₀ (the concentration at which 50% of the enzyme's activity is inhibited).

-